molecular formula C15H11ClN2 B10839485 1-(4-chlorophenyl)-4-phenyl-1H-imidazole

1-(4-chlorophenyl)-4-phenyl-1H-imidazole

Cat. No.: B10839485
M. Wt: 254.71 g/mol
InChI Key: CPDGQKJPYYDYQG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-phenyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 4-chlorophenyl group and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized using ammonium acetate under reflux conditions to yield the desired imidazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-4-phenyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-phenyl-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-4-phenyl-1H-imidazole is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups on the imidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-phenylimidazole

InChI

InChI=1S/C15H11ClN2/c16-13-6-8-14(9-7-13)18-10-15(17-11-18)12-4-2-1-3-5-12/h1-11H

InChI Key

CPDGQKJPYYDYQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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